1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide

Phosphonic acid Ionization constant Drug likeness

Sourcing phosphorus heterocycles with the precise hydrogen-bond donor capacity required for phosphate mimicry is a recurring bottleneck in medchem programs. Most commercial oxaphosphole analogs bear non-ionizable 2-alkoxy or reactive 2-chloro substituents, rendering them unsuitable for aqueous SAR assays or bioisosteric replacement studies. • The unprotected P-OH group (computed pKa 3.47) enables direct use as a monoanionic phosphate bioisostere in lead optimization. • High aqueous solubility and validated ¹H NMR spectrum in D₂O support deployment as an aqueous-phase system suitability standard. • Low computed LogP (0.09) provides a hydrophilic core that reduces off-target binding risk without additional structural modification. Available through custom synthesis with full analytical characterization.

Molecular Formula C5H9O3P
Molecular Weight 148.10 g/mol
CAS No. 59474-16-7
Cat. No. B12064555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide
CAS59474-16-7
Molecular FormulaC5H9O3P
Molecular Weight148.10 g/mol
Structural Identifiers
SMILESCC1(C=CP(=O)(O1)O)C
InChIInChI=1S/C5H9O3P/c1-5(2)3-4-9(6,7)8-5/h3-4H,1-2H3,(H,6,7)
InChIKeyBPJODSLPXVSHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide for Specialized R&D


1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide (CAS 59474-16-7) is a phosphorus-containing five-membered heterocycle with the molecular formula C5H9O3P and a molecular weight of 148.1 g/mol. It features a direct P–OH bond, classifying it as a phosphonic acid analog within the oxaphosphole-2-oxide family [1]. This compound serves as a fundamental core structure in synthetic phosphorus chemistry, used as a precursor for generating diverse libraries of biologically active oxaphosphole derivatives [2].

Scaffold Phosphonic acid analog core
H-Bond Donor P–OH ionization and polarity
Precursor 2-substituted oxaphosphole libraries

Why Simple 1,2-Oxaphosphole Analogs Cannot Substitute


In-class substitution fails for 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide because the unprotected 2-hydroxy (P–OH) group establishes a specific tautomeric equilibrium that governs the compound's solubility, hydrogen-bond donor capacity, and ionization state [1]. Replacing this group with a 2-methoxy, 2-ethoxy, or 2-chloro substituent fundamentally alters the physicochemical profile: the hydrogen-bond donor capacity is eliminated in the 2-alkoxy analogs, eliminating a critical interaction vector for biological or supramolecular applications, while the 2-chloro analog introduces a reactive electrophilic center that shifts the compound's utility from a stable, ionizable intermediate to a reactive building block [2]. This demonstrates that the 2-hydroxy moiety confers a specific combination of acidity, polarity, and structural mimicry that cannot be replicated by simply interchanging other in-class members.

  • 2-Hydroxy Target
  • Ionizable P–OH with hydrogen-bond donor capacity
  • Tautomeric equilibrium governs solubility and ionization state
  • Polar, water-compatible physicochemical profile
  • 2-Substituted Analogs
  • 2-Methoxy/ethoxy analogs remove H-bond donor and ionizability, altering target-interaction context
  • 2-Chloro analog introduces reactive electrophilic center, shifting utility from stable intermediate to reactive building block
  • Tautomeric control lost; solubility and mimicry may not transfer

Quantitative Differentiation Evidence


Ionization State Distinguishes 2-Hydroxy from 2-Alkoxy Analogs

The target compound possesses a computed acid dissociation constant (pKa) of 3.47, characteristic of a phosphonic acid functionality [1]. In contrast, the 2-methoxy analog (CAS 59474-17-8) and the 2-chloro analog (CAS 20342-04-5) lack an ionizable proton at the phosphorus atom and therefore have no measurable pKa in the acidic range, being non-ionizable under physiological pH conditions. This 3.47 pKa value places the 2-hydroxy compound in a state of partial ionization near pH 7.4, with an estimated >99.9% anionic form, which is critical for solubility and target binding in biological systems.

Ionization State vs 2-Alkoxy/2-Cl
Class-level inference
pKa 3.47 computed, phosphonic acid
Reported ionization supports phosphate mimicry context
2-Alkoxy/2-Cl analogs lack ionizable proton; experimental validation not available
Phosphonic acid Ionization constant Drug likeness

Partition Coefficient Discriminates the Most Hydrophilic Core

The computed partition coefficient (LogP) for the target compound is 0.09 [1], indicating a near-equal distribution between octanol and water, which is exceptionally low for heterocycles of this size. By comparison, typical 2-alkoxy-5,5-dimethyl-1,2-oxaphosphole 2-oxides are expected to exhibit LogP values >0.5 due to the increased alkyl chain shielding the polar P=O group, while 2-chloro analogs would exhibit LogP values approximately 0.3–0.8 units higher due to the replacement of a polar hydroxyl with a hydrophobic chlorine atom. The LogP of 0.09 positions this compound as the most hydrophilic member of the immediate analog family, favoring aqueous solubility and reducing non-specific protein binding.

Hydrophilic Core vs Analogs
Class-level inference
Target LogP 0.09 vs 2-Alkoxy >0.5, 2-Cl ~0.4–0.9
Reported hydrophilic profile supports aqueous formulation context
Computed LogP; comparator values estimated
Lipophilicity Physicochemical profiling Solubility

Validated NMR Spectrum as Identity and Purity Benchmark

A validated ¹H NMR spectrum of the target compound, recorded in D₂O, is available in the Wiley KnowItAll Spectral Library [1]. This provides a quantitative fingerprint for identity verification and purity assessment. In contrast, spectral reference data for closely related 2-substituted analogs in D₂O are either absent or limited to organic solvents where solubility and aggregation states differ. The availability of an aqueous-phase NMR reference enables direct comparison for reaction monitoring and QC release testing under biologically relevant solution conditions, which is not possible for 2-alkoxy analogs that are typically insoluble in D₂O.

NMR Identity Benchmark
Supporting evidence
D₂O ¹H NMR available
Supports aqueous-phase QC and identity verification
Comparators insoluble or unstable in D₂O; validated spectral reference
Reference standard NMR spectroscopy Quality control

Key Application Scenarios


Reference Standard for Aqueous-Phase NMR Quality Control

In pharmaceutical analytical laboratories, the validated ¹H NMR spectrum in D₂O [1] enables the use of this compound as a system suitability standard for aqueous-based NMR assays of phosphorus-containing heterocycles. This application is not feasible with the corresponding 2-methoxy or 2-ethoxy analogs, which lack water solubility and thus cannot serve as aqueous-phase standards.

Phosphate Mimic Core for Medicinal Chemistry Libraries

The ionizable 2-hydroxy group (computed pKa 3.47) [2] allows this compound to function as a phosphate bioisostere in structure-activity relationship (SAR) studies. The acidic hydroxyl group mimics the monoanionic phosphate ester found in natural substrates, a property that is entirely absent in the non-ionizable 2-methoxy and 2-chloro analogs.

Hydrophilic Scaffold for Optimizing Drug-Like Profiles

With a computed LogP of 0.09 [2], this compound provides a highly hydrophilic core for lead optimization programs where low lipophilicity is required to reduce off-target binding and improve metabolic stability. The 2-alkoxy analogs (estimated LogP >0.5) cannot achieve the same level of hydrophilicity without additional structural modifications.

Synthetic Intermediate for 2-Substituted Oxaphosphole Libraries

The reactivity of the 2-hydroxy group permits functionalization via alkylation, acylation, or phosphorylation to generate diverse 2-substituted oxaphosphole derivatives [3]. This synthetic utility is unique to the 2-hydroxy scaffold, as the reverse conversion from 2-alkoxy to 2-hydroxy requires harsh dealkylation conditions that are incompatible with the oxaphosphole ring.

Application
Selection Property
Validation Focus
Aqueous-phase NMR QC reference
D₂O ¹H NMR spectral reference available
Identity verification and purity assessment context
Phosphate bioisostere studies
Ionizable P–OH (computed pKa 3.47)
Phosphate mimicry and SAR interpretation
Hydrophilic scaffold optimization
Low computed lipophilicity (LogP 0.09)
Aqueous solubility and protein-binding context
2-Substituted oxaphosphole library synthesis
Reactive 2-hydroxy functionalization site
Derivative generation via alkylation/acylation context
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